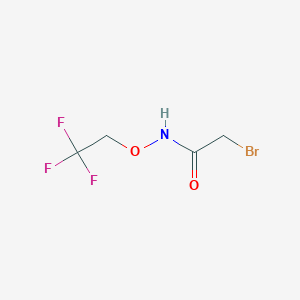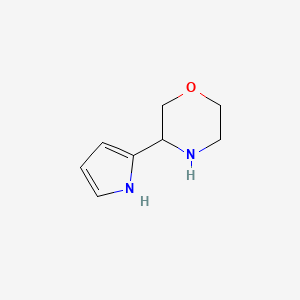
2-Bromo-N-(2,2,2-trifluoroethoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N-(2,2,2-trifluoroethoxy)acetamide is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a bromine atom, a trifluoroethoxy group, and an acetamide moiety, which collectively contribute to its distinct properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2,2,2-trifluoroethoxy)acetamide typically involves the reaction of 2,2,2-trifluoroethanol with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme can be represented as follows:
[ \text{CF}_3\text{CH}_2\text{OH} + \text{BrCH}_2\text{COBr} \rightarrow \text{CF}_3\text{CH}_2\text{OCH}_2\text{CONHBr} ]
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-N-(2,2,2-trifluoroethoxy)acetamide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted acetamides with various functional groups.
Oxidation: Products include oxidized derivatives such as carboxylic acids or ketones.
Reduction: Products include reduced derivatives such as alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-(2,2,2-trifluoroethoxy)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-N-(2,2,2-trifluoroethoxy)acetamide involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. The acetamide moiety can form hydrogen bonds with biological macromolecules, contributing to its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromoacetamide: Similar structure but lacks the trifluoroethoxy group.
N-(2,2,2-Trifluoroethoxy)acetamide: Similar structure but lacks the bromine atom.
2-Bromo-N-(2,2,2-trifluoroethyl)acetamide: Similar structure but with a trifluoroethyl group instead of a trifluoroethoxy group.
Uniqueness
2-Bromo-N-(2,2,2-trifluoroethoxy)acetamide is unique due to the presence of both the bromine atom and the trifluoroethoxy group, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C4H5BrF3NO2 |
|---|---|
Molekulargewicht |
235.99 g/mol |
IUPAC-Name |
2-bromo-N-(2,2,2-trifluoroethoxy)acetamide |
InChI |
InChI=1S/C4H5BrF3NO2/c5-1-3(10)9-11-2-4(6,7)8/h1-2H2,(H,9,10) |
InChI-Schlüssel |
GKMPAMACLNOVMB-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)NOCC(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13488579.png)

![1-aminospiro[2.5]octane-1-carboxylic Acid](/img/structure/B13488582.png)





![Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13488621.png)

![(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13488627.png)
![tert-butyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate](/img/structure/B13488642.png)


